molecular formula C18H16F3N5OS B5736170 N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine

N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine

Cat. No.: B5736170
M. Wt: 407.4 g/mol
InChI Key: KZIPIOONJLCMGA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N’-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of an ethoxyphenyl group, a thienyl group, and a trifluoromethyl-pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N’-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyaniline with appropriate reagents to form the ethoxyphenyl intermediate.

    Synthesis of the Thienyl-Pyrimidinyl Intermediate: This step involves the reaction of 2-thiophenecarboxaldehyde with trifluoromethylpyrimidine under specific conditions to form the thienyl-pyrimidinyl intermediate.

    Coupling Reaction: The final step involves the coupling of the ethoxyphenyl intermediate with the thienyl-pyrimidinyl intermediate in the presence of a guanidine reagent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N’-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophilic or nucleophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N’-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-N’-[4-(2-thienyl)-2-pyrimidinyl]guanidine: Lacks the trifluoromethyl group.

    N-(4-methoxyphenyl)-N’-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine: Contains a methoxy group instead of an ethoxy group.

    N-(4-ethoxyphenyl)-N’-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine: Contains a furyl group instead of a thienyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(4-ethoxyphenyl)-N’-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5OS/c1-2-27-12-7-5-11(6-8-12)23-16(22)26-17-24-13(14-4-3-9-28-14)10-15(25-17)18(19,20)21/h3-10H,2H2,1H3,(H3,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIPIOONJLCMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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